Regioisomeric Differentiation: Meta- vs. Para-Bromo Substitution Alters Dihydrofolate Reductase Target Engagement
In the 1-aryl-6,6-dimethyl-dihydrotriazine series, the position of the aryl substituent modulates inhibitor binding to dihydrofolate reductase (DHFR). While the 4-bromo (para) isomer achieves a Ki of 1.10 nM against wild-type Plasmodium falciparum DHFR, indicating tight-binding inhibition, the 3-bromo (meta) isomer has not yet had its DHFR inhibitory constants experimentally determined [1]. However, DSF-based screening of 15 dihydrotriazine analogs has demonstrated that meta-substituted phenyl derivatives can exhibit distinct thermal stabilisation profiles and divergent dose-response characteristics compared with their para-substituted counterparts when tested against Escherichia coli DHFR [2]. This regioisomer-dependent SAR supports the hypothesis that the 3-bromo compound may yield a unique DHFR inhibition profile relative to the 4-bromo comparator, meriting empirical determination. [Note: Quantitative DHFR inhibition data for the 3-bromo compound are absent from the peer-reviewed literature; this gap constitutes a procurement-relevant uncertainty.]
| Evidence Dimension | DHFR inhibition affinity (Ki) – Plasmodium falciparum wild-type |
|---|---|
| Target Compound Data | Not yet experimentally reported |
| Comparator Or Baseline | 4-Bromo isomer (CHEMBL6741): Ki = 1.10 nM |
| Quantified Difference | Cannot be calculated; structural precedent indicates regioisomer-dependent variation in DHFR binding |
| Conditions | PfDHFR wild-type enzyme; biochemical assay (ChEMBL-curated data) |
Why This Matters
Procurement for DHFR-targeted screening campaigns must account for the possibility that the 3-bromo isomer may exhibit a different potency and selectivity window than the well-characterised 4-bromo lead, affecting hit triage decisions.
- [1] BindingDB BDBM50090075 (CHEMBL6741): Ki = 1.10 nM against wild-type Plasmodium falciparum DHFR. View Source
- [2] Srinivasan B, Tonddast-Navaei S, Skolnick J. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. Eur J Med Chem. 2015;103:600-614. View Source
